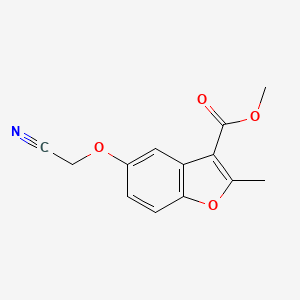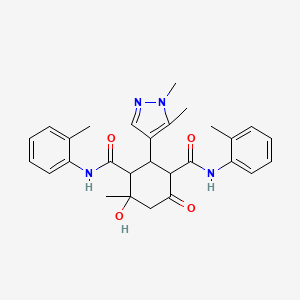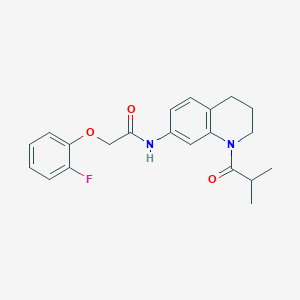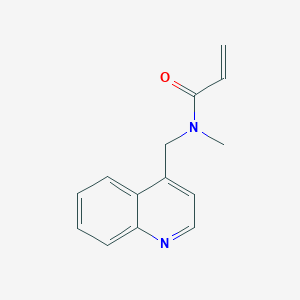![molecular formula C18H15FN4O3S2 B2469818 N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392298-52-1](/img/structure/B2469818.png)
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide and its derivatives exhibit significant potential in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor-associated isozymes like carbonic anhydrase IX, which is a target for anticancer drugs. For instance, a study by Ilies et al. (2003) explored the inhibition of carbonic anhydrase IX by various halogenated aminobenzolamides and sulfanilamides, suggesting the potential of these compounds in designing potent antitumor agents (Ilies et al., 2003). Additionally, Yushyn et al. (2022) synthesized a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, showing in vitro anticancer activity (Yushyn et al., 2022).
Photodynamic Therapy Applications
Derivatives of 1,3,4-thiadiazole, a core component of the compound , have been utilized in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives, demonstrating high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antifungal and Antimicrobial Activities
Compounds with 1,3,4-thiadiazole structures have shown effective antifungal and antimicrobial activities. Mastrolorenzo et al. (2000) reported that aminobenzolamide derivatives, structurally similar to the compound , act as potent inhibitors of carbonic anhydrase and also as effective antifungal agents against Aspergillus and Candida spp. (Mastrolorenzo et al., 2000). Krátký et al. (2012) synthesized novel sulfonamides with antimicrobial activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii, showcasing the broad spectrum of potential applications (Krátký et al., 2012).
Dual Fluorescence and Spectroscopic Applications
Research has also focused on the unique fluorescence properties of 1,3,4-thiadiazole derivatives for spectroscopic applications. Budziak et al. (2019) investigated the dual fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives, which could be useful in developing fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Central Nervous System (CNS) Activity
Some 1,3,4-thiadiazole derivatives have been explored for their potential effects on the central nervous system. Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties, with some showing marked efficacy comparable to reference drugs (Clerici et al., 2001).
Propiedades
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-9-5-2-6-11(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPXEPSYHINTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)




![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)
![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)
![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)
